1,2-Dimethyl-1H-pyrrole-3-carboxamide
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Overview
Description
1,2-Dimethyl-1H-pyrrole-3-carboxamide is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of two methyl groups at the 1 and 2 positions and a carboxamide group at the 3 position of the pyrrole ring. The unique structure of this compound makes it an important molecule in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylpyrrole with an appropriate carboxylating agent under controlled conditions. For instance, the reaction of 1,2-dimethylpyrrole with phosgene or its derivatives can yield the desired carboxamide. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the process .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1,2-Dimethyl-1H-pyrrole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, the compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent .
Comparison with Similar Compounds
3,4-Dimethyl-1H-pyrrole-2-carboxamide: Similar structure but with different substitution patterns, leading to varied biological activities.
5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-N-(2-hydroxyethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide: A derivative with additional functional groups, enhancing its binding affinity to specific targets.
Uniqueness: 1,2-Dimethyl-1H-pyrrole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and undergo various chemical reactions makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
1,2-dimethylpyrrole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O/c1-5-6(7(8)10)3-4-9(5)2/h3-4H,1-2H3,(H2,8,10) |
InChI Key |
CPECNDIGIFHFKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1C)C(=O)N |
Origin of Product |
United States |
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